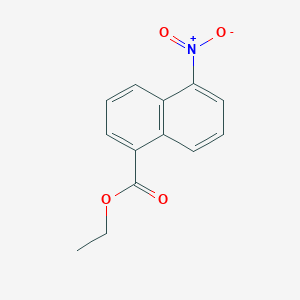
dioxosilane;trichloro(octadecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dioxosilane;trichloro(octadecyl)silane is a compound formed by the reaction of trichlorooctadecylsilane with silica. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, odorless powder that is often used as a coupling agent and surface modifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, trichlorooctadecyl-, hydrolysis products with silica involves the hydrolysis of trichlorooctadecylsilane in the presence of silica. The reaction typically occurs under controlled conditions, where trichlorooctadecylsilane is reacted with water to form silanol groups, which then condense with silica to form the final product . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product .
Industrial Production Methods: In industrial settings, the production of silane, trichlorooctadecyl-, hydrolysis products with silica is carried out in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of trichlorooctadecylsilane to a silica suspension, followed by hydrolysis and condensation reactions. The final product is then purified and dried to obtain the desired powder form .
Chemical Reactions Analysis
Types of Reactions: dioxosilane;trichloro(octadecyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and silanization. The hydrolysis reaction involves the conversion of trichlorooctadecylsilane to silanol groups, which then condense with silica to form siloxane bonds .
Common Reagents and Conditions: Common reagents used in these reactions include water, acids, and bases. The hydrolysis reaction is typically carried out under acidic or basic conditions, depending on the desired properties of the final product. The condensation reaction is facilitated by the presence of catalysts, such as acids or bases .
Major Products Formed: The major product formed from these reactions is silane, trichlorooctadecyl-, hydrolysis products with silica, which is a white, odorless powder with unique surface-modifying properties .
Scientific Research Applications
dioxosilane;trichloro(octadecyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to improve the adhesion between different materials. In biology, it is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality . In medicine, it is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents . In industry, it is used as a surface modifier in coatings, adhesives, and sealants to enhance their performance and durability .
Mechanism of Action
The mechanism of action of silane, trichlorooctadecyl-, hydrolysis products with silica involves the formation of siloxane bonds between the silanol groups and the silica surface. This results in the modification of the surface properties of the material, enhancing its adhesion, hydrophobicity, and other functional properties . The molecular targets and pathways involved in this process include the interaction of silanol groups with the silica surface, leading to the formation of a stable siloxane network .
Comparison with Similar Compounds
dioxosilane;trichloro(octadecyl)silane is unique in its ability to form stable siloxane bonds with silica surfaces, making it an effective coupling agent and surface modifier. Similar compounds include other silane coupling agents, such as glycidoxypropyl trimethoxysilane and aminopropyl triethoxysilane . These compounds also form siloxane bonds with silica surfaces but differ in their functional groups and specific applications. For example, glycidoxypropyl trimethoxysilane is used for its epoxy functionality, while aminopropyl triethoxysilane is used for its amine functionality .
Properties
CAS No. |
71889-02-6 |
|---|---|
Molecular Formula |
C18H37Cl3O2Si2 |
Molecular Weight |
448 g/mol |
IUPAC Name |
dioxosilane;trichloro(octadecyl)silane |
InChI |
InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3; |
InChI Key |
VYTRPUAMVCWPLO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
Key on ui other cas no. |
71889-02-6 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)





![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)




